molecular formula C13H16N2O B1469013 2-Prolylisoindoline CAS No. 1342451-19-7

2-Prolylisoindoline

Cat. No.: B1469013
CAS No.: 1342451-19-7
M. Wt: 216.28 g/mol
InChI Key: PMZATQKRYWGIMK-UHFFFAOYSA-N
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Description

2-Prolylisoindoline is an organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound is notable for its unique structure, which combines a pyrrolidine ring with an isoindole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Prolylisoindoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrolidine with an isoindole derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Prolylisoindoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to ensure the desired reaction proceeds efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-Prolylisoindoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Prolylisoindoline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with pyrrolidine or isoindole rings, such as:

Uniqueness

What sets 2-Prolylisoindoline apart is its unique combination of the pyrrolidine and isoindole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

1342451-19-7

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

1,3-dihydroisoindol-2-yl(pyrrolidin-2-yl)methanone

InChI

InChI=1S/C13H16N2O/c16-13(12-6-3-7-14-12)15-8-10-4-1-2-5-11(10)9-15/h1-2,4-5,12,14H,3,6-9H2

InChI Key

PMZATQKRYWGIMK-UHFFFAOYSA-N

SMILES

C1CC(NC1)C(=O)N2CC3=CC=CC=C3C2

Canonical SMILES

C1CC(NC1)C(=O)N2CC3=CC=CC=C3C2

Origin of Product

United States

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